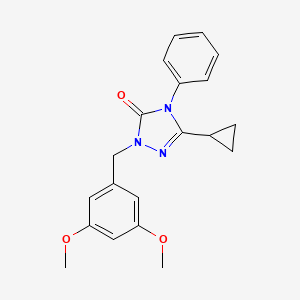
3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of various precursors. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . This suggests that the synthesis of "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" could involve a similar cyclization step, possibly starting from a cyclopropyl-substituted precursor and a dimethoxybenzyl-substituted benzaldehyde.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different degrees of electron delocalization. For example, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole shows considerable delocalization of π-electron density within the triazole ring . This information can be extrapolated to suggest that "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" may also exhibit electron delocalization, which could affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary depending on the substitution pattern on the triazole ring. The papers do not provide specific reactions for the compound , but they do mention the reactivity of related compounds. For example, the cyclization of N-(3,4-dimethoxybenzyl)ephedrine leads to the formation of tetrahydroisoquinolines , indicating that the dimethoxybenzyl group can participate in cyclization reactions. This could imply that "3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one" may also undergo similar cyclization or other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, lipophilicity, and acidity, are crucial for their biological activity and pharmacokinetic profile. The physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been studied, including their lipophilicity and pKa values in various solvents . These properties are determined using techniques like potentiometric titration and HPLC. The antioxidant activities of these compounds have also been evaluated, suggesting that the compound may also possess similar properties and could be analyzed using comparable methods .
Applications De Recherche Scientifique
π-Hole Tetrel Bonding Interactions
The study of π-hole tetrel bonding interactions in triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives, highlights the significance of such compounds in understanding intermolecular interactions. These interactions are crucial for the design of molecular assemblies and materials with specific properties. The research demonstrates how substituents affect the nucleophilic/electrophilic nature of functional groups, influencing the interaction energy of C⋯O tetrel bonds, which could be relevant for the development of new materials or catalysts (Ahmed et al., 2020).
Photochemistry of Benzyl Derivatives
Investigations into the photochemistry of benzyl compounds provide insights into the behavior of these molecules under light exposure. This research is pertinent for understanding the stability and reactivity of compounds like 3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one, which could be applied in the development of light-sensitive materials or in photopharmacology (DeCosta et al., 2000).
Antioxidant Activity and Physicochemical Properties
The synthesis and evaluation of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for their in vitro antioxidant activities shed light on the potential therapeutic applications of triazole compounds. Understanding these properties can guide the design of molecules with enhanced biological activities, possibly including antioxidative mechanisms, which are crucial for combating oxidative stress-related diseases (Yüksek et al., 2015).
Catalytic Activity in Metal Carbene Transformations
Research on the catalytic activity of complexes derived from triazole and its derivatives in metal carbene transformations highlights the role of such compounds in facilitating chemical reactions. This application is vital for the field of synthetic chemistry, where efficient and selective catalysts are continuously sought for various transformation processes, including cyclopropanation and hydroamination reactions (Nguyen et al., 2020).
Propriétés
IUPAC Name |
5-cyclopropyl-2-[(3,5-dimethoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-10-14(11-18(12-17)26-2)13-22-20(24)23(16-6-4-3-5-7-16)19(21-22)15-8-9-15/h3-7,10-12,15H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLDXSOXITUJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(3,5-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

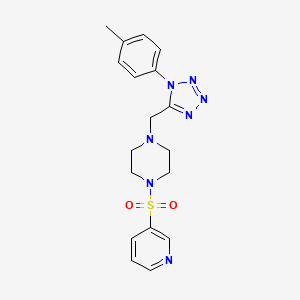
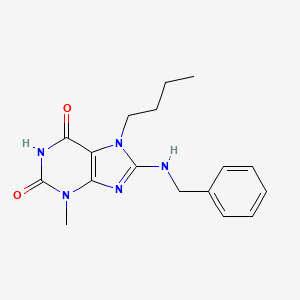
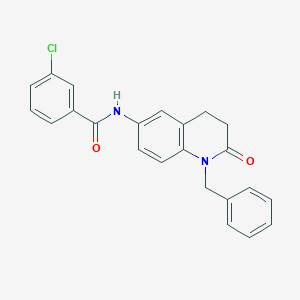


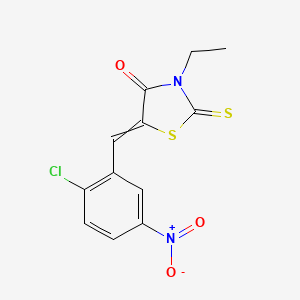
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)
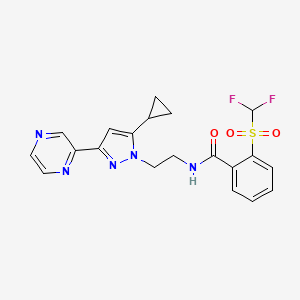
![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)


![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)
![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)